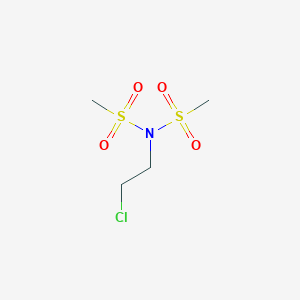![molecular formula C14H16N2S B11086970 4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11086970.png)
4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that belongs to the class of thiazoloindoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to an indole ring. The presence of ethyl and methyl groups at specific positions on the rings further distinguishes this compound. Thiazoloindoles are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an indole derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions
4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thiazoloindoles. These products often exhibit different biological activities and can be further modified for specific applications .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound for drug development.
Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]benzothiazole
- 4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]pyridine
- 4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]quinoline
Uniqueness
4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is unique due to its specific substitution pattern and the presence of both thiazole and indole rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C14H16N2S |
|---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
4,7-diethyl-2-methyl-[1,3]thiazolo[5,4-b]indole |
InChI |
InChI=1S/C14H16N2S/c1-4-10-6-7-12-11(8-10)13-14(16(12)5-2)17-9(3)15-13/h6-8H,4-5H2,1-3H3 |
InChI Key |
QHGDVAVJDUCAQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=C2N=C(S3)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(7,8-dimethylimidazo[4,5-e]indol-3(6H)-yl)propanenitrile](/img/structure/B11086892.png)

![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B11086906.png)
![[(1-Fluoro-2,2,3,3-tetramethylcyclopropyl)ethynyl]benzene](/img/structure/B11086909.png)

![Cyclohexanecarboxylic acid, (1,3-dimethyl-2,4,6-trioxo-5-trifluoromethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)amide](/img/structure/B11086924.png)
![3-Furan-2-yl-2-[4-(2-hydroxy-phenyl)-thiazol-2-yl]-acrylonitrile](/img/structure/B11086928.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine](/img/structure/B11086934.png)
![N-{[(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]methyl}glycine](/img/structure/B11086937.png)
![4-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11086940.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11086952.png)
![(5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11086958.png)
![N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11086964.png)
![3-{[(2E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B11086965.png)
